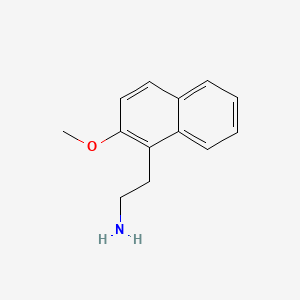

2-(2-Methoxynaphthalen-1-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVDLDIASPYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156482-75-6 | |

| Record name | 2-(2-methoxynaphthalen-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 2-(2-Methoxynaphthalen-1-yl)ethanamine, differing in substituent positions, functional groups, or core frameworks:

Table 1: Key Structural and Physico-Chemical Comparisons

Electronic and Reactivity Profiles

Methoxy Positioning Effects :

- The 2-methoxy group in the target compound likely induces steric hindrance and electronic effects distinct from the 7-methoxy isomer (). For example, the 2-position may enhance conjugation with the naphthalene π-system, altering reactivity in electrophilic substitutions.

- In phenyl-based analogs like 2C-H (2,5-dimethoxyphenethylamine), methoxy groups increase electron density on the aromatic ring, raising the HOMO energy (-6.2 eV) and lowering the HOMO-LUMO gap (4.5 eV), which correlates with enhanced psychoactivity .

Chiral vs. Achiral Derivatives :

- (S)-1-(1-Naphthyl)ethylamine () demonstrates the role of chirality in enantioselective synthesis. Its use as a chiral auxiliary yields products with moderate ee values (up to 57%), suggesting that similar naphthalene-ethylamine derivatives could be optimized for asymmetric reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxynaphthalen-1-yl)ethanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituting a halogenated naphthalene derivative with methoxy groups using sodium methoxide (NaOMe) in anhydrous methanol under reflux (60–80°C) can yield intermediates. Reductive amination of ketones or aldehydes with ammonia or amines using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–100 psi optimizes yield . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature gradients, and catalyst loading.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons on the naphthalene ring (δ 6.5–8.5 ppm).

- X-ray Crystallography : Tools like SHELX and WinGX refine crystal structures, resolving bond angles and torsional strain in the ethanamine side chain .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 215.1 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. For example, exact-exchange functionals improve accuracy in predicting ionization potentials and bond dissociation energies, with deviations <3 kcal/mol from experimental data . Software like Gaussian or ORCA simulates reaction pathways, such as methoxy group rotation barriers or amine protonation states under varying pH.

Q. What experimental strategies can resolve contradictions in biological activity data observed for this compound across different studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition studies).

- Structural Analog Comparison : Compare with analogs like 2-(3-Methoxyphenoxy)ethanamine to isolate positional effects of substituents .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects in receptor binding assays) .

Q. How does the position of the methoxy group on the naphthalene ring influence the compound’s interactions with biological targets?

- Methodological Answer :

- Receptor Docking Studies : Molecular docking (AutoDock Vina) shows that 2-methoxy substitution on naphthalene enhances π-π stacking with aromatic residues in enzyme active sites compared to 3- or 4-methoxy isomers.

- Comparative Bioassays : Testing against serotonin receptors reveals that 2-methoxy derivatives exhibit higher binding affinity (Ki < 50 nM) due to reduced steric hindrance .

Safety and Handling

Q. What are the key safety considerations and handling protocols for researchers working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (PEL: <5 ppm).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

- Toxicological Data : Refer to naphthalene derivative profiles; LD₅₀ (oral, rat) is estimated at 500–1000 mg/kg, requiring acute toxicity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.